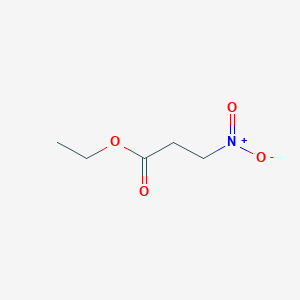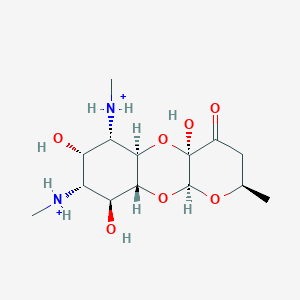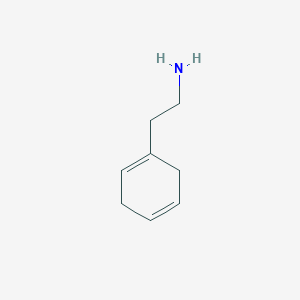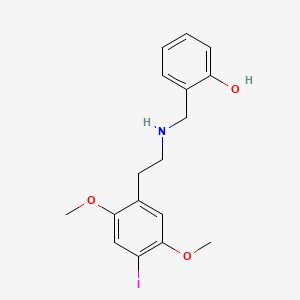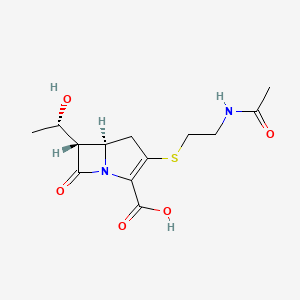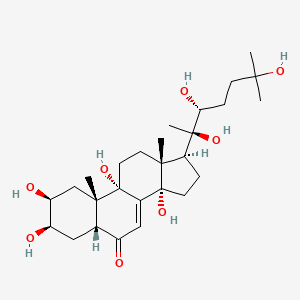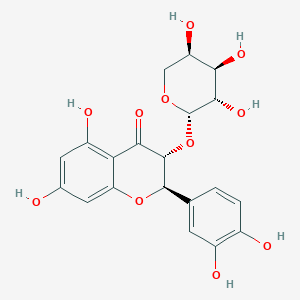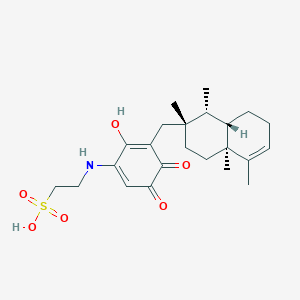
Dysidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dysidine is a sesquiterpenoid isolated from the sponge Dysidea sp. that is 5-amino-2-hydroxy-3-methyl-1,4-benzoquinone in which one of the hydrogens of the methyl group is replaced by a 1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-2-yl group and one of the hydrogens attached to the nitrogen is replaced by a 2-sulfoethyl group. Dysidine selectively inhibits human synovial phospholipase A2 (EC 3.1.1.4) with an IC50 = 2.0 muM. It has a role as a metabolite and an EC 3.1.1.4 (phospholipase A2) inhibitor. It is a secondary amino compound, an organosulfonic acid, a sesquiterpenoid, a member of monohydroxy-1,4-benzoquinones and a member of octahydronaphthalenes.
Aplicaciones Científicas De Investigación
Discovery and Structural Analysis
- Dysidine was first isolated from the marine sponge Dysidea herbacea. Its structure was determined through degradation studies and spectroscopic methods, and its relative and absolute configuration were established by X-ray diffraction methods (Hofheinz & Oberhänsli, 1977).
Biological Activities and Potential Therapeutic Applications
- Dysidine has been studied for its potential anti-diabetic effects. It was found to activate the insulin signaling pathway, promote glucose uptake in cells, and inhibit protein tyrosine phosphatases, particularly protein tyrosine phosphatase 1B (PTP1B). This suggests that dysidine could be a potential lead compound in insulin therapy (Zhang et al., 2009).
Synthesis Research
- The synthesis of dysidin, the enantiomer of dysidine, has been described. This includes the conversion of intermediates and determination of the structural formulae of other metabolites of Dysidea herbacea (Köhler & Gerlach, 1984).
Inhibition of Human Phospholipase A2
- Dysidine was identified as a significant inhibitor of human synovial phospholipase A2 (PLA2), exhibiting higher potency and selectivity than the reference inhibitor manoalide. This indicates its potential role in modulating human leukocyte functions (Giannini et al., 2001).
Propiedades
Nombre del producto |
Dysidine |
|---|---|
Fórmula molecular |
C23H33NO6S |
Peso molecular |
451.6 g/mol |
Nombre IUPAC |
2-[[5-[[(1R,2R,4aS,8aS)-1,2,4a,5-tetramethyl-1,3,4,7,8,8a-hexahydronaphthalen-2-yl]methyl]-6-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C23H33NO6S/c1-14-6-5-7-17-15(2)22(3,8-9-23(14,17)4)13-16-20(26)18(12-19(25)21(16)27)24-10-11-31(28,29)30/h6,12,15,17,24,26H,5,7-11,13H2,1-4H3,(H,28,29,30)/t15-,17+,22-,23-/m1/s1 |
Clave InChI |
JUZCKAMLAZUOHD-CIVZFWGOSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]2CCC=C([C@]2(CC[C@]1(C)CC3=C(C(=CC(=O)C3=O)NCCS(=O)(=O)O)O)C)C |
SMILES canónico |
CC1C2CCC=C(C2(CCC1(C)CC3=C(C(=CC(=O)C3=O)NCCS(=O)(=O)O)O)C)C |
Sinónimos |
dysidine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-methoxy-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B1247388.png)
![(2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3R,4R,5R)-4-carbamoyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1247391.png)


